6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14948173
Molecular Formula: C28H25N5O3
Molecular Weight: 479.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H25N5O3 |
|---|---|
| Molecular Weight | 479.5 g/mol |
| IUPAC Name | 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C28H25N5O3/c1-36-21-12-10-20(11-13-21)18-33-25(29)22(27(34)30-15-14-19-7-3-2-4-8-19)17-23-26(33)31-24-9-5-6-16-32(24)28(23)35/h2-13,16-17,29H,14-15,18H2,1H3,(H,30,34) |
| Standard InChI Key | RGWRIAJVVBPXLB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 |
Introduction
The compound 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule featuring a unique triazatricyclo structure. This compound is characterized by its intricate framework, which includes three nitrogen atoms, contributing to its diverse chemical properties and potential biological activities. The presence of the methoxyphenyl group and the phenylethyl moiety enhances its structural complexity and may influence its reactivity and interactions with biological targets.
Synthesis and Chemical Behavior
The synthesis of such complex organic compounds typically involves multiple synthetic steps, often requiring careful control of reaction conditions to achieve the desired structure. The chemical behavior of this compound can be analyzed through various reactions typical of amides and triazines, including:
-
Amidation Reactions: Involving the formation of amide bonds, which are crucial in the synthesis and modification of such compounds.
-
Triazine Reactions: These may include substitution reactions or ring-opening reactions, depending on the specific conditions and reagents used.
Potential Biological Activities
Compounds with similar structures often exhibit significant pharmacological properties. Potential biological activities include:
-
Antimicrobial Activity: Many complex organic compounds with nitrogen-rich frameworks have shown antimicrobial properties.
-
Anticancer Activity: The presence of multiple functional groups can facilitate interactions with biological targets relevant to cancer therapy.
-
Neuroprotective Effects: Some triazatricyclo compounds may interact with neurotransmitter systems, offering potential neuroprotective benefits.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | C25H30N4O3 | 513.6 | Triazatricyclo structure, imino group, methoxyphenyl group |
| N-(4-Methoxyphenyl)-2-[3-oxo-6-(phenylsulfamoyl)-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetamide | C23H21N3O6S | 467.5 | Benzoxazine structure, sulfamoyl group |
| (6S)-N-(4-Methoxyphenyl)-4-(4-methylphenyl)-2-oxo-6-[4-[3-(trifluoromethyl)propoxy]phenyl]-6-trifluoromethyl-1,2,5,6-tetrahydropyridine-3-carboxamide | Not specified | 606.6 | Tetrahydropyridine structure, trifluoromethyl group |
Note: The specific molecular formula and weight for 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide are not available in the provided sources.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume